3-Methyl-4-nitro-1H-indazole
CAS No.: 945397-03-5
Cat. No.: VC4833930
Molecular Formula: C8H7N3O2
Molecular Weight: 177.163
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 945397-03-5 |
|---|---|
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.163 |
| IUPAC Name | 3-methyl-4-nitro-2H-indazole |
| Standard InChI | InChI=1S/C8H7N3O2/c1-5-8-6(10-9-5)3-2-4-7(8)11(12)13/h2-4H,1H3,(H,9,10) |
| Standard InChI Key | IBVDAEMIEZJBSW-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=NN1)C=CC=C2[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of 3-methyl-4-nitro-1H-indazole is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol . Early reports erroneously cited the formula as C₈H₈N₄O₂, but corrections based on spectroscopic and crystallographic data confirm the revised formula .
Structural Features
The indazole core consists of a benzene ring fused to a pyrazole ring. Key substituents include:
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Methyl group (-CH₃) at position 3, enhancing lipophilicity and steric bulk.
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Nitro group (-NO₂) at position 4, contributing to electron-deficient aromatic systems and facilitating electrophilic substitution reactions .
The tautomeric equilibrium between 1H- and 2H-indazole forms is influenced by the nitro group’s electron-withdrawing effects, stabilizing the 1H-tautomer .
Table 1: Structural Data for 3-Methyl-4-nitro-1H-indazole
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇N₃O₂ | |
| Molecular Weight (g/mol) | 177.16 | |
| Tautomeric Preference | 1H-indazole (≥95%) | |
| X-ray Crystallography | Planar fused ring system |
Synthesis and Manufacturing
Nitrosation of Indoles
Indole derivatives undergo nitrosation with nitrous acid (HNO₂) to form intermediate diazonium salts, which cyclize to yield nitroindazoles. For 3-methyl-4-nitro-1H-indazole, 3-methylindole is treated with HNO₂ at 0–5°C, achieving yields of 60–70% .
Cyclization of Arylhydrazones
Arylhydrazones derived from 4-nitroacetophenone are cyclized under acidic conditions (e.g., HCl/EtOH) to form the indazole core. This method offers modularity for introducing substituents at position 3 .
Optimization Strategies
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Temperature Control: Reactions performed below 10°C minimize byproducts like 2H-indazole isomers .
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Catalysis: Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency, reducing reaction times by 30% .
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.
Physicochemical Properties
Thermal Stability
3-Methyl-4-nitro-1H-indazole decomposes at 220–225°C, with no distinct melting point due to gradual decomposition . The nitro group contributes to thermal instability, necessitating storage at ≤4°C .
Solubility
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Polar solvents: Moderately soluble in DMSO (12 mg/mL) and DMF (8 mg/mL).
Table 2: Key Spectroscopic Features
Chemical Reactivity and Derivatives
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-methyl-4-amino-1H-indazole, a precursor for anticancer agents .
Electrophilic Substitution
The nitro group deactivates the ring, directing electrophiles to positions 5 and 7. Chlorination (Cl₂/FeCl₃) produces 5-chloro-3-methyl-4-nitro-1H-indazole, used in kinase inhibitor synthesis .
Functionalization at Position 1
Reaction with formaldehyde under acidic conditions forms (3-methyl-4-nitro-1H-indazol-1-yl)methanol, a key intermediate for prodrugs .
Industrial and Research Applications
Pharmaceutical Intermediate
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Anticancer agents: Serves as a scaffold for ALK and ROS1 inhibitors (e.g., entrectinib) .
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MAO-B inhibitors: 7-Nitroindazoles show promise in neurodegenerative disease therapy .
Material Science
Nitroindazoles are explored as ligands in luminescent metal-organic frameworks (MOFs) due to their rigid structure .
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